3,6-Dodecadiyn-1,11-diol
Description
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
dodeca-3,6-diyne-1,11-diol |
InChI |
InChI=1S/C12H18O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,3,6,8-11H2,1H3 |
InChI Key |
LDNIOCHWPCNPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#CCC#CCCO)O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Materials Science
1. Conductive Polymers:
3,6-Dodecadiyn-1,11-diol is utilized in the synthesis of conductive polymers. Its incorporation into polydiacetylene gels has been studied for electric conductivity and phase transition behaviors. Research indicates that these gels exhibit significant ionic and electronic conductivity properties, which can be enhanced through doping with electron acceptors like iodine .
2. Gel Formation:
The compound's ability to form gels in poor solvents has implications for creating new materials with tailored properties. The sol-gel transition behavior of polydiacetylene derivatives containing this compound has been investigated to understand the effects of solvent composition on mechanical properties and conductivity .
Applications in Medicinal Chemistry
1. Antimicrobial Activity:
Studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, volatile metabolites derived from Staphylococcus aureus have demonstrated antifungal activity against various pathogens . While this compound itself may not be directly tested for this activity, its derivatives could play a role in developing new antimicrobial agents.
2. Anticancer Research:
The potential of this compound in anticancer therapies is being explored through molecular docking studies and biological evaluations. Compounds synthesized from this diol have shown cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into its therapeutic applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physical Properties
The table below compares 3,6-Dodecadiyn-1,11-diol with key analogues, highlighting structural differences and their implications:
Key Observations:
- Functional Groups : Terminal diols enhance hydrogen-bonding capacity, while mid-chain hydroxyls (e.g., Heptadeca-9-ene-4,6-diyne-3,11-diol) increase hydrophilicity .
- Cyclic vs. Linear : Cyclic diols (e.g., Eremophil-9-ene-1,11-diol) display greater structural stability but reduced conformational flexibility compared to linear analogues .
Enzyme Inhibition
- (3E,7E)-4,8-Dimethyl-undecane-3,7-diene-1,11-diol : Shows α-glucosidase inhibitory activity (IC₅₀ = 12.5 μM), relevant for diabetes management .
- (2E,8E,10E)-Tetradecatriene-4,6-diyne-1,14-diol: Exhibits anti-inflammatory effects by suppressing NO production in macrophages (IC₅₀ = 8.7 μM) .
- Heptadeca-9-ene-4,6-diyne-3,11-diol : Cytotoxic against human cancer cell lines (e.g., HepG2, IC₅₀ = 4.2 μM) due to polyacetylene-induced apoptosis .
Antimicrobial and Developmental Roles
- Eremophil-9-ene-1,11-diol : Modulates fungal quorum sensing in Botrytis cinerea, influencing hyphal growth and virulence .
Preparation Methods
Reaction Setup and Conditions
A typical synthesis begins with the preparation of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere. The exclusion of moisture and oxygen is critical to prevent side reactions, including the formation of magnesium hydroxide byproducts. The diynol precursor, often a halogenated alkynol, is introduced dropwise to the Grignard mixture at temperatures maintained between 10°C and 30°C.
For example, 6-chlorohexyl alcohol reacts with EtMgBr in THF to form a magnesium alcoholate intermediate. Subsequent addition of a copper catalyst, such as dilithium tetrachlorocuprate (Li₂CuCl₄), facilitates the coupling of alkynyl segments. The reaction proceeds efficiently at 20–40°C, avoiding the need for cryogenic conditions required in traditional methods.
Catalytic Optimization
Copper catalysts play a pivotal role in accelerating the coupling reaction. Li₂CuCl₄, used in concentrations of 10–40 mmol per mole of Grignard reagent, enhances yield by stabilizing transition states and minimizing undesired isomerization. Comparative studies indicate that Li₂CuCl₄ outperforms copper(I) iodide (CuI) in terms of geometrical purity, achieving >90% E-isomer retention.
Workup and Purification
Post-reaction hydrolysis is performed using an aqueous solution of ammonium chloride (5%) and hydrochloric acid (5%) at ≤40°C to quench reactive intermediates. The organic layer is separated, washed with dilute sodium hydroxide to remove acidic impurities, and subjected to fractional distillation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms a purity of 91–92% for the final product.
Table 1: Grignard-Mediated Synthesis Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Grignard Reagent | EtMgBr | |
| Solvent | THF | |
| Catalyst | Li₂CuCl₄ (10–40 mmol) | |
| Reaction Temperature | 20–40°C | |
| Hydrolysis Agent | NH₄Cl/HCl (5% each) | |
| Yield | 60–70% | |
| Purity (GC-MS) | 91–92% |
Alkyne Homocoupling via Cadiot-Chodkiewicz Reaction
An alternative route involves the Cadiot-Chodkiewicz homocoupling of terminal alkynes, which enables the formation of the 3,6-diyne backbone. This method is particularly advantageous for constructing symmetrical diynediols.
Reaction Mechanism
The protocol employs a copper(I) catalyst, typically copper(I) bromide (CuBr), in the presence of hydroxylamine hydrochloride as a reducing agent. The reaction proceeds via oxidative dimerization of two terminal alkyne molecules, with the hydroxyl groups protected as silyl ethers (e.g., trimethylsilyl) to prevent side reactions.
Key Considerations
-
Protection-Deprotection Strategy : Protecting the hydroxyl groups as trimethylsilyl ethers ensures compatibility with the alkaline reaction conditions. Deprotection is achieved post-coupling using tetrabutylammonium fluoride (TBAF).
-
Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for its ability to solubilize both copper catalysts and alkyne substrates.
Table 2: Cadiot-Chodkiewicz Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | CuBr | |
| Solvent | DMF/DCM | |
| Protecting Group | Trimethylsilyl | |
| Reaction Temperature | 25–50°C | |
| Yield | 50–65% |
Comparative Analysis of Synthesis Routes
Yield and Scalability
The Grignard method offers superior yields (60–70%) compared to the Cadiot-Chodkiewicz approach (50–65%). Additionally, the former is more amenable to industrial scaling due to its tolerance for moderate temperatures (20–40°C) and avoidance of cryogenic conditions.
Purity and Byproduct Formation
GC-MS and nuclear magnetic resonance (NMR) analyses reveal that the Grignard route produces fewer byproducts, attributable to the regioselective coupling mediated by Li₂CuCl₄. In contrast, the Cadiot-Chodkiewicz method occasionally yields oligomeric side products due to uncontrolled alkyne polymerization.
Advanced Purification Techniques
Q & A
Basic: What are the primary synthetic routes for 3,6-Dodecadiyn-1,11-diol, and what analytical techniques validate its purity?
Methodological Answer:
Synthesis typically involves alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Glaser-Hay coupling) to establish the diyne backbone, followed by diol functionalization. Key steps include:
- Precursor selection : Use of propargyl alcohols or halides as starting materials.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Validation :
Advanced: How do solvent polarity and catalyst choice influence stereochemical outcomes in diyne formation?
- Experimental Design : Compare Pd/Cu vs. Cu(I)-only catalysts in THF vs. DMF.
- Data Analysis : Monitor reaction kinetics via TLC and quantify stereoisomer ratios using chiral HPLC .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Storage : Stable at –20°C in inert atmospheres (argon); incompatible with strong acids/oxidizers .
Advanced: How does thermal degradation impact toxicity profiles?
- Experimental Design : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
- Contradiction Note : Conflicting data on decomposition products—prioritize LC-MS to detect toxic intermediates (e.g., acrolein derivatives) .
Basic: What spectroscopic databases are authoritative for structural elucidation of diynediols?
Methodological Answer:
- Reference Libraries :
- NIST/EPA Mass Spectral Database : Cross-reference fragmentation patterns (e.g., m/z 238.37 base peak) .
- IUPAC Nomenclature Guidelines : Validate systematic naming (e.g., diyne position numbering) .
Advanced: How to resolve discrepancies in reported NMR shifts across literature?
- Data Contradiction Analysis :
Basic: How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Protocol :
- Prepare buffered solutions (pH 2–12).
- Incubate samples at 25°C/40°C; aliquot at 0, 24, 48 hrs.
- Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Key Metrics : Half-life (t₁/₂) and Arrhenius plot for activation energy .
Advanced: What mechanistic insights explain pH-dependent alkyne reactivity?
Advanced: How to address reproducibility challenges in diynediol-mediated catalytic applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
